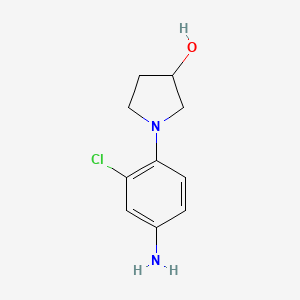

1-(4-Amino-2-chlorophenyl)pyrrolidin-3-ol

説明

Historical Context and Discovery

The discovery of 1-(4-Amino-2-chlorophenyl)pyrrolidin-3-ol is rooted in advancements in pyrrolidine chemistry during the late 20th and early 21st centuries. Pyrrolidine derivatives gained prominence due to their versatility in medicinal chemistry, particularly as intermediates for pharmaceuticals targeting neurological and metabolic disorders.

Early synthetic routes to this compound involved reductive amination and cyclization strategies. For example, the use of 4-amino-2-chloroaniline as a starting material, followed by N-alkylation with epoxide intermediates, was reported in patents describing chiral pyrrolidine synthesis. A key breakthrough was the development of stereoselective methods, such as the use of macrocyclic phase-transfer catalysts under high-pressure conditions to control diastereoselectivity. The compound’s first characterization, including nuclear magnetic resonance (NMR) and mass spectrometry data, appeared in patent literature and chemical databases between 2010 and 2015.

Significance in Organic Chemistry Research

This compound serves as a critical intermediate in the synthesis of bioactive molecules. Its significance arises from three key attributes:

- Chiral Complexity : The stereochemistry at the pyrrolidine nitrogen and hydroxyl-bearing carbon enables interactions with biological targets, such as G-protein-coupled receptors.

- Structural Modularity : The 4-amino-2-chlorophenyl group provides a platform for further functionalization, facilitating structure-activity relationship (SAR) studies.

- Pharmacophore Potential : Pyrrolidine derivatives are widely explored for their ability to mimic natural alkaloids, enhancing drug bioavailability and target selectivity.

Recent applications include its role in synthesizing RSV inhibitors and kinase modulators. For instance, derivatives of this compound demonstrated sub-micromolar activity against respiratory syncytial virus (RSV) by interfering with viral fusion proteins.

Position within Pyrrolidine Derivative Classification Systems

Pyrrolidine derivatives are classified based on substituent patterns and ring modifications. This compound belongs to two subcategories:

- Amino-Pyrrolidines : Characterized by primary or secondary amino groups attached to the pyrrolidine ring. The 4-amino group enhances hydrogen-bonding potential, critical for receptor binding.

- Aryl-Pyrrolidinols : Feature aromatic rings (e.g., chlorophenyl) and hydroxyl groups. The 2-chlorophenyl moiety contributes to lipophilicity, influencing blood-brain barrier permeability.

In the broader context of heterocyclic chemistry, this compound aligns with derivatives explored for CNS-targeting therapeutics due to their balanced polarity and stereochemical flexibility. Its classification underscores its dual role as a synthetic intermediate and a standalone pharmacophore in drug discovery campaigns.

特性

IUPAC Name |

1-(4-amino-2-chlorophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-9-5-7(12)1-2-10(9)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBIEYJMIIBUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Ring Closure and Reduction Approach

A method analogous to the preparation of 1-methyl-3-pyrrolidinol involves:

Step 1: Ring Closure Reaction

- Reacting a suitable dicarboxylic acid derivative with an amine to form a cyclic intermediate.

- For example, malic acid and methylamine can be reacted in a solvent (e.g., toluene, xylene, or chlorobenzene) under reflux with water removal to promote ring closure, yielding a hydroxy-substituted cyclic amide intermediate.

Step 2: Reduction Reaction

- The cyclic intermediate is subjected to reduction using a reducing agent such as borate esters in tetrahydrofuran (THF) solvent.

- After quenching with hydrochloric acid and extraction, the desired pyrrolidin-3-ol derivative is isolated by distillation under reduced pressure.

Reaction Conditions and Yields:

| Example | Solvent | Reaction Temp (°C) | Reaction Time (h) | Reducing Agent | Yield (%) | Product State |

|---|---|---|---|---|---|---|

| 1 | Toluene | Reflux (~110) | 18 | Trimethyl borate | 70-75 | Colorless liquid |

| 2 | Xylene | Reflux (~140) | 14 | Trimethyl borate | ~72 | Colorless liquid |

| 3 | Chlorobenzene | Reflux (~132) | 10 | Trimethyl borate | ~40 | Colorless liquid |

This method can be adapted to prepare this compound by using appropriately substituted anilines or amines bearing the 4-amino-2-chlorophenyl group during the initial ring closure step, allowing incorporation of the aromatic substituent at the nitrogen position of the pyrrolidine ring.

Nucleophilic Substitution and Cyclization

Another synthetic approach involves:

- Preparing an intermediate with a leaving group on the aromatic ring (e.g., bromine or chlorine).

- Performing nucleophilic aromatic substitution with amines to introduce the amino group.

- Subsequent intramolecular cyclization to form the pyrrolidine ring.

For example, starting from 2-chloro-4-nitroaniline derivatives, reduction of the nitro group to amino and subsequent cyclization with a suitable pyrrolidine precursor can yield the target compound.

This approach is supported by literature describing the synthesis of N-substituted pyrrolidines via coupling of substituted anilines with pyrrolidine derivatives, followed by functional group transformations to introduce the hydroxyl group at the 3-position.

Heterocyclization via Enaminone Intermediates

A more specialized method reported for related pyrrole derivatives involves:

- Formation of enaminones from allylic bromination of enones followed by reaction with primary amines.

- Intramolecular nucleophilic addition leading to heterocyclic ring closure.

- This method is mild, environmentally friendly, and offers good yields.

While this method is described for trifluoromethyl-substituted pyrroles, the general principle of heterocyclization through enaminone intermediates could be adapted for synthesizing 1-substituted amino-pyrrolidinols with appropriate precursor modifications.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ring Closure + Reduction | Amine + dicarboxylic acid → cyclic amide → reduction | Reflux in toluene/xylene, water removal, reduction with borate in THF | High yield, scalable | Requires careful control of temperature and moisture |

| Nucleophilic Substitution + Cyclization | Aromatic halide substitution by amine, cyclization | Mild to moderate temperatures, use of coupling agents | Direct introduction of amino group, versatile | Multi-step, purification needed |

| Enaminone Heterocyclization | Enaminone formation, intramolecular cyclization | Mild, solvent-free or minimal solvent, moderate heating | Environmentally friendly, good yields | Specific to certain substituents, less general |

化学反応の分析

Types of Reactions: 1-(4-Amino-2-chlorophenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorine atom can be reduced to form dechlorinated products.

Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

Oxidation: Nitro derivatives of the original compound.

Reduction: Dechlorinated and hydrogenated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C10H12ClN3O

- CAS Number : 1220037-94-4

Its structure includes a pyrrolidine ring substituted with an amino group and a chlorophenyl moiety, which contributes to its diverse biological activities.

Biological Activities

1-(4-Amino-2-chlorophenyl)pyrrolidin-3-ol exhibits several notable biological activities:

Antioxidant Activity

Research indicates that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative stress. Its antioxidant properties are essential for potential applications in aging and chronic disease management.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This suggests its potential role in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Antimicrobial Properties

Preliminary investigations reveal that this compound possesses antimicrobial activity against various bacterial and fungal strains. This property could make it a candidate for developing new antimicrobial agents.

Neuropharmacological Effects

Studies have demonstrated that the compound enhances neurite outgrowth in neuronal cultures, indicating potential applications in neuroregeneration and treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The following synthetic route is commonly employed:

- Starting Materials : Begin with 4-amino-2-chlorobenzaldehyde and pyrrolidine.

- Reaction Conditions : Conduct the reaction under acidic or basic conditions to facilitate the formation of the pyrrolidine ring.

- Purification : Use recrystallization or chromatography to purify the final product.

Case Studies

Several studies have explored the applications of this compound:

| Study | Findings | Reference |

|---|---|---|

| Neuropharmacological Study | Enhanced neurite outgrowth in neuronal cultures | |

| Anti-inflammatory Research | Inhibition of cytokine release in cell models | |

| Antimicrobial Assessment | Effective against multiple bacterial strains |

Future Research Directions

Further research is warranted to explore:

- The specific molecular mechanisms underlying its biological activities.

- Potential clinical applications in treating neurodegenerative and inflammatory disorders.

- Development of derivatives with improved efficacy and safety profiles.

作用機序

The mechanism of action of 1-(4-Amino-2-chlorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Structural Modifications and Physicochemical Properties

The table below compares 1-(4-Amino-2-chlorophenyl)pyrrolidin-3-ol with structurally related compounds, emphasizing substituent effects:

Key Differences and Implications

A. Substituent Effects on the Phenyl Ring

- Chloro vs. Trifluoromethyl : Replacing the 2-chloro group with 2-trifluoromethyl (as in ) increases molar mass (246.23 vs. 214.67 g/mol) and lipophilicity. The CF₃ group’s strong electron-withdrawing nature may enhance metabolic stability but could also raise toxicity risks (e.g., irritation ).

- Position of Substituents: The 2-chloro group in the target compound vs.

B. Pyrrolidine Modifications

- Carbohydrate Conjugates: highlights that N-substituted pyrrolidine derivatives modified with monosaccharides (e.g., methyl 6-deoxy-α-D-glucopyranoside) exhibit improved NIH 3T3 inhibitory activity compared to parent compounds. This suggests that hydrophilic modifications could enhance solubility and target specificity for the target compound .

- Complex Heterocycles : Compounds like the oxadiazole derivative in demonstrate how integrating pyrrolidin-3-ol into larger scaffolds (e.g., oxadiazole-pyridyl systems) can diversify biological activities, such as antiviral effects.

生物活性

1-(4-Amino-2-chlorophenyl)pyrrolidin-3-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrrolidine ring substituted with an amino group and a chlorophenyl moiety, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. Research indicates that it may act as an inhibitor of cholinesterases, enzymes that break down neurotransmitters such as acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission .

Pharmacological Effects

This compound has been studied for several pharmacological effects, including:

- Cholinesterase Inhibition : Studies have shown that the compound exhibits moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for regulating cholinergic signaling in the nervous system .

- Anticancer Activity : Preliminary investigations suggest potential anticancer properties. The compound has been evaluated in vitro for its ability to induce cytotoxicity in cancer cell lines, indicating a role in cancer therapy .

In Vitro Studies

In a study examining various pyrrolidine derivatives, this compound was found to have significant cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to apoptosis in these cells .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 45.0 | Moderate AChE inhibition |

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine | 46.35 | Strong AChE inhibition |

In Vivo Studies

Further research is needed to confirm the in vivo efficacy and safety profile of this compound. Current findings suggest that while the compound shows promise in vitro, its pharmacokinetic properties must be thoroughly evaluated through animal models to assess bioavailability and therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Amino-2-chlorophenyl)pyrrolidin-3-ol?

The synthesis of this compound typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Formation of the pyrrolidin-3-ol core via cyclization or reduction of a nitro or ketone precursor. For example, sodium borohydride or catalytic hydrogenation may reduce a nitro group to an amine .

- Step 2 : Introduction of the 4-amino-2-chlorophenyl substituent via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .

- Step 3 : Purification via recrystallization (e.g., methanol) or column chromatography .

Critical parameters include reaction time (e.g., 25–30 hours under reflux ), solvent selection (xylene, ethanol), and stoichiometric ratios of reagents like chloranil .

Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.

- Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination .

- Refinement : Iterative refinement via SHELXL to optimize atomic coordinates and thermal parameters. ORTEP-3 can visualize the final structure .

- Validation : Check for disorder (common in flexible pyrrolidine rings) using residual density maps .

Q. What safety protocols are essential for handling this compound in the laboratory?

Key safety measures include:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and chemical splash goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in a sealed container under dry, inert conditions to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Systematic optimization strategies include:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling reactions versus non-polar solvents (toluene) for cyclization .

- Catalyst Variation : Compare palladium catalysts (Pd(PPh₃)₄ vs. PdCl₂) in cross-coupling steps .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproducts .

- In-line Analytics : Monitor reaction progress via TLC or HPLC-MS to identify intermediates and adjust stoichiometry .

Q. How can contradictory NMR data (e.g., signal splitting, unexpected coupling constants) be resolved?

- Dynamic NMR (DNMR) : Assess rotational barriers in the pyrrolidine ring at variable temperatures .

- Computational Modeling : Compare experimental H/C NMR shifts with DFT-predicted values (e.g., Gaussian09) .

- Crystallographic Validation : Cross-reference NMR assignments with SC-XRD bond lengths and angles .

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What methodologies are suitable for evaluating the compound’s biological activity in vitro?

- Receptor Binding Assays : Radioligand displacement studies (e.g., H-labeled ligands) to measure affinity for targets like neurotensin receptors .

- Cell-Based Assays : Monitor intracellular calcium flux or cAMP production in HEK293 cells transfected with target receptors .

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

- Toxicity Screening : MTT assays in primary hepatocytes to evaluate cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。